5-methyl-1H-inden-2(3H)-one
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Overview
Description
5-methyl-1H-inden-2(3H)-one is an organic compound that belongs to the class of indenes Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring The compound is characterized by the presence of a methyl group at the 5th position and a ketone group at the 2nd position of the indene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1H-inden-2(3H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the compound can be synthesized by the Friedel-Crafts acylation of 5-methylindene with an acyl chloride, followed by cyclization to form the ketone.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-methyl-1H-inden-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the indene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
5-methyl-1H-inden-2(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-methyl-1H-inden-2(3H)-one involves its interaction with molecular targets and pathways. The compound may act as a ligand, binding to specific receptors or enzymes, and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(5-Methyl-1H-inden-2-yl)propanoic acid: A structurally similar compound with a propanoic acid group instead of a ketone.
1H-Inden-2-amine, 2,3-dihydro-5-methyl-: Another related compound with an amine group.
Uniqueness
5-methyl-1H-inden-2(3H)-one is unique due to its specific substitution pattern and functional groups, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
64749-65-1 |
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Molecular Formula |
C10H10O |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
5-methyl-1,3-dihydroinden-2-one |
InChI |
InChI=1S/C10H10O/c1-7-2-3-8-5-10(11)6-9(8)4-7/h2-4H,5-6H2,1H3 |
InChI Key |
QLOAMIGYZXLFKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CC(=O)C2)C=C1 |
Origin of Product |
United States |
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